molecular formula C21H18F3N3O2 B2617105 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 879567-86-9

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No. B2617105
CAS RN: 879567-86-9
M. Wt: 401.389
InChI Key: WJHCMAFXTKTTDP-UHFFFAOYSA-N
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Description

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives : Compounds related to the chemical have been studied for their ability to inhibit aldose reductase (ALR2), which is significant in treating complications of diabetes. They also exhibited notable antioxidant properties (La Motta et al., 2007).

Structural and Functional Studies

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural analysis of related compounds, which can inform their chemical properties and potential applications in various fields (Zigeuner, Knopp, & Blaschke, 1976).

Influence on Carcinogenic Compound Formation

  • Structure-Activity Relationship (SAR) of Phenolics : Studies have investigated how phenolic compounds influence the formation of carcinogenic compounds, such as PhIP, in food. This research is crucial for understanding dietary risks and developing safer food processing methods (Hidalgo, Navarro, & Zamora, 2018).

Antifungal Applications

  • Antifungal Activity : Some derivatives have shown significant antifungal abilities, making them potential candidates for treating plant diseases or developing new antifungal drugs (Zhang et al., 2016).

Chemical Synthesis

  • Synthesis of Pyrimidinones : Studies have focused on the synthesis of novel series of pyrimidinones, which are useful in various chemical applications, including medicinal chemistry (Bonacorso et al., 2003).

Malaria Treatment and Prevention

  • Lead Selection for Malaria Treatment : Research has been conducted to develop novel compounds for preclinical development for malaria treatment and prevention, highlighting the potential medicinal applications of these compounds (Chavchich et al., 2016).

Catalytic Activities

  • Oxotransfer Activities of Molybdenum(VI) Complexes : The ligands related to the compound have been used in the synthesis of molybdenum complexes, which have significant catalytic activities, particularly in oxidation reactions (Hossain et al., 2017).

properties

IUPAC Name

2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c1-12(2)11-29-14-8-9-15(16(28)10-14)18-17(13-6-4-3-5-7-13)19(21(22,23)24)27-20(25)26-18/h3-10,28H,1,11H2,2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCMAFXTKTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

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